molecular formula C9H8FIO2 B12330570 Benzenepropanoic acid, 2-fluoro-3-iodo-

Benzenepropanoic acid, 2-fluoro-3-iodo-

Cat. No.: B12330570
M. Wt: 294.06 g/mol
InChI Key: SZNNFPXSYIRIQX-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-fluoro-3-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a propanoic acid group, a fluorine atom at the second position, and an iodine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-3-iodo- typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, followed by fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to a carboxylic acid, resulting in 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods: For large-scale production, the process may involve fluoro ortho lithiation, dry ice carbonyl insertion, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperatures . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.

Types of Reactions:

Common Reagents and Conditions:

    Halogenation: Reagents like bromine or chlorine in the presence of a catalyst.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2-fluoro-3-iodo- involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aromatic ring allows for π-π interactions with target molecules, while the carboxylic acid group can form hydrogen bonds .

Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

3-(2-fluoro-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8FIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13)

InChI Key

SZNNFPXSYIRIQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CCC(=O)O

Origin of Product

United States

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